LogP Differentiation: 2.16 (Benzyl) vs. 2.49 (Phenyl) — Controlled Lipophilicity for Membrane-Permeable Designs
N-Benzylpyrrolidine-1-carbothioamide (LogP = 2.1569, TPSA = 15.27 Ų) exhibits lower lipophilicity than its direct N-phenyl analog (LogP = 2.490, TPSA = 47.36 Ų) . The benzyl CH₂ spacer reduces LogP by approximately 0.33 units and TPSA by 32.09 Ų compared to the N-phenyl derivative, indicating significantly different membrane permeability and solubility profiles within the same thiourea class. This difference is meaningful for fragment-based drug discovery and library design where precise control of physicochemical parameters is required.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.1569; TPSA = 15.27 Ų |
| Comparator Or Baseline | N-Phenylpyrrolidine-1-carbothioamide (CAS 18792-49-9): LogP = 2.490; TPSA = 47.36 Ų |
| Quantified Difference | ΔLogP = -0.33; ΔTPSA = -32.09 Ų |
| Conditions | Computed values from vendor datasheets (Chemscene for target; Chem960 for comparator) |
Why This Matters
For medicinal chemistry programs targeting CNS penetration or oral bioavailability, a 0.33 LogP unit difference and 32 Ų TPSA reduction can significantly alter predicted blood-brain barrier permeability and solubility, making the benzyl analog the preferred choice when lower lipophilicity is desired.
